4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Mode of Action
Similar compounds have been found to exhibit inhibitory action against hiv-1 reverse transcriptase . The compound may interact with its targets, leading to changes in their function. More detailed studies are needed to elucidate the exact mechanism of interaction.
Biochemical Pathways
Related compounds have been associated with the inhibition of hiv-1 reverse transcriptase, which plays a crucial role in the replication of hiv-1 .
Result of Action
Related compounds have shown inhibitory effects on hiv-1 reverse transcriptase, which could potentially lead to a decrease in the replication of hiv-1 .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfonylated benzothiazole intermediate with 4-aminobenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the biological activity of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-(9-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracen-10-yl)phenyl)benzo[d]thiazole: This compound shares the benzothiazole core and methyl substitution but has a more complex structure with additional aromatic rings.
2-(Benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: This compound contains a benzothiazole moiety and is used as a corrosion inhibitor.
Uniqueness
4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the benzamide moiety contributes to its potential as a pharmacologically active compound.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHFOJYFANKVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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